molecular formula C19H22N6O B2623697 3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine CAS No. 2320582-83-8

3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B2623697
CAS No.: 2320582-83-8
M. Wt: 350.426
InChI Key: JHQMYMSAJDBVET-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that features a pyridazine ring fused with an imidazo[1,2-b]pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific molecular pathways involved in various diseases.

Properties

IUPAC Name

6-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-2-15(1)16-3-6-19(22-21-16)26-13-14-7-10-24(11-8-14)18-5-4-17-20-9-12-25(17)23-18/h3-6,9,12,14-15H,1-2,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQMYMSAJDBVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NN5C=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction at the C6 position of the pyridazine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridazine and imidazo[1,2-b]pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the downstream signaling pathways. This can lead to various therapeutic effects, depending on the specific target and disease context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and have similar biological activities.

    Pyridazine derivatives: Compounds with a pyridazine ring that exhibit comparable chemical properties.

Uniqueness

3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields .

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